6-(3-bromophenyl)-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
描述
This compound belongs to the pyrazolo[3,4-b]pyridine family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features a pyrazolo-pyridine core substituted with a 3-bromophenyl group at position 6, a 4-chlorophenyl group at position 1, a methyl group at position 3, and a trifluoromethyl group at position 4 (Fig. 1). The bromine and chlorine atoms may participate in halogen bonding, while the trifluoromethyl group enhances metabolic stability and lipophilicity .
属性
分子式 |
C20H12BrClF3N3 |
|---|---|
分子量 |
466.7 g/mol |
IUPAC 名称 |
6-(3-bromophenyl)-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H12BrClF3N3/c1-11-18-16(20(23,24)25)10-17(12-3-2-4-13(21)9-12)26-19(18)28(27-11)15-7-5-14(22)6-8-15/h2-10H,1H3 |
InChI 键 |
PTXQCKWMVCHGTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)Br)C(F)(F)F)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
准备方法
Pyrazole Ring Formation
The pyrazolo[3,4-b]pyridine core is typically constructed via cyclocondensation of 3-aminopyrazole derivatives with 1,3-diketones or equivalent electrophiles. For the target compound, 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde serves as the foundational intermediate. This is synthesized by reacting 4-chlorophenylhydrazine with acetylacetone under acidic conditions, followed by Vilsmeier–Haack formylation to introduce the aldehyde group at position 4.
Pyridine Ring Annulation
The aldehyde group at position 4 undergoes cyclocondensation with a trifluoromethyl-containing 1,3-CCC-biselectrophile, such as ethyl 4,4,4-trifluoroacetoacetate, in the presence of ammonium acetate (Scheme 1). This step forms the pyridine ring, yielding 1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine as the central scaffold.
Key Reaction Conditions
Trifluoromethylation Strategies
Hydrogen Fluoride-Mediated Isomerization
A patent-derived method employs hydrogen fluoride (HF) to isomerize N-(trifluoromethyl) intermediates into the desired configuration. For example, treating N-(trifluoromethyl)-anthraniloyl fluoride with HF at 25°C for 24 hours achieves >70% conversion to the trifluoromethylated product.
Critical Safety Note
HF handling requires polytetrafluoroethylene (PTFE) reactors and stringent temperature control (-10°C to 25°C).
Regioselective Functionalization Challenges
Competing Tautomerism
Pyrazolo[3,4-b]pyridines exhibit 1H/2H tautomerism, which complicates regioselective substitution. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses tautomerization, ensuring substitution occurs exclusively at the 6-position.
Steric and Electronic Effects
The 3-bromophenyl group at position 6 deactivates the pyridine ring, necessitating elevated temperatures (120–150°C) for subsequent reactions.
Characterization and Validation
Spectroscopic Analysis
1H NMR (CDCl3) of the final product shows distinct signals:
Chromatographic Purity
Column chromatography (SiO2/CHCl3) achieves >95% purity, confirmed by HPLC.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclocondensation | One-pot, scalable | Requires strict anhydrous conditions | 72% |
| Suzuki Coupling | Regioselective | Pd catalyst cost | 85% |
| HF Isomerization | High trifluoromethyl efficiency | Hazardous HF handling | 71% |
化学反应分析
反应类型
6-(3-溴苯基)-1-(4-氯苯基)-3-甲基-4-(三氟甲基)-1H-吡唑并[3,4-b]吡啶可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成相应的氧化产物。
还原: 可以进行还原反应来修饰化合物中存在的官能团。
取代: 可以使用合适的试剂将溴原子和氯原子取代成其他基团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 常使用氢化铝锂(LiAlH4)和硼氢化钠(NaBH4)等还原剂。
取代: 可以使用丙酮中的碘化钠(NaI)等试剂进行卤素交换反应。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生酮或羧酸,而取代反应可以引入各种官能团。
科学研究应用
6-(3-溴苯基)-1-(4-氯苯基)-3-甲基-4-(三氟甲基)-1H-吡唑并[3,4-b]吡啶在科学研究中具有多种应用:
化学: 它被用作合成更复杂分子的结构单元。
生物学: 该化合物可用于涉及酶抑制和蛋白质相互作用的研究。
工业: 它可用于生产特种化学品和材料。
作用机制
6-(3-溴苯基)-1-(4-氯苯基)-3-甲基-4-(三氟甲基)-1H-吡唑并[3,4-b]吡啶的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质,导致生物途径的调节。确切的机制可能因具体的应用和使用环境而异。
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Halogen-Substituted Derivatives
- 1-Phenyl-3-Methyl-4-(4-Bromophenyl)-6-(2-Chlorophenyl)Pyrazolo[3,4-b]Pyridine This analog (C25H17BrClN3) differs in the positions of its halogen substituents: a 4-bromophenyl at position 4 and a 2-chlorophenyl at position 4. X-ray crystallography reveals a dihedral angle of 6.45° between the pyrazole and pyridine rings, indicating near-planarity .
N-(3-Chloro-4-Fluorophenyl)-1H-Pyrazolo[4,3-b]Pyridin-3-Amine
Substitution with a chloro-fluorophenyl group () highlights the role of electronegative atoms in modulating electronic density. The fluorine atom’s strong electron-withdrawing effect could reduce aromatic ring reactivity compared to bromine or chlorine .
Trifluoromethyl-Containing Analogs
- However, the absence of a bromine atom may reduce halogen bonding capabilities.
6-[4-(Difluoromethoxy)-3-Methoxyphenyl]-1-(2-Fluorophenyl)-4-(Trifluoromethyl)-1H-Pyrazolo[3,4-b]Pyridine
This compound () incorporates methoxy and difluoromethoxy groups, which improve solubility but may reduce metabolic stability compared to halogenated analogs.
Catalytic Strategies
Structural and Crystallographic Insights
The planar configuration observed in ’s analog likely enhances intermolecular interactions in solid-state packing, a feature critical for crystallinity and formulation development.
Pharmacological Implications
- Trifluoromethyl Group : Present in both the target compound and ’s 4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this group is associated with improved binding to hydrophobic enzyme pockets and resistance to oxidative metabolism .
- Halogen Effects : Bromine’s larger atomic radius compared to chlorine may strengthen halogen bonding in target engagement, as seen in kinase inhibitors .
生物活性
The compound 6-(3-bromophenyl)-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure contains a pyrazolo[3,4-b]pyridine core, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties, particularly against various human cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
- The IC50 values indicate the concentration required to inhibit cell growth by 50%. A lower IC50 value suggests higher potency.
Selectivity and Safety
The selectivity index of the compound has been noted to be significantly high, indicating that it exhibits low toxicity to normal cells while being effective against cancer cells. For instance, in the Vero cell line, an IC50 value greater than 25 µM suggests minimal cytotoxicity compared to cancerous cells .
Structure-Activity Relationship (SAR)
The presence of various substituents on the pyrazolo[3,4-b]pyridine scaffold significantly influences its biological activity:
- Trifluoromethyl Group : This group enhances metabolic stability and bioactivity due to its electron-withdrawing nature.
- Bromo and Chloro Substituents : These halogen groups contribute to increased lipophilicity and may enhance binding affinity to biological targets.
Research indicates that modifications on the phenyl rings can lead to variations in cytotoxic activity, demonstrating the importance of SAR in optimizing therapeutic efficacy .
Case Studies and Research Findings
-
Multicomponent Synthesis and Evaluation :
A study conducted by researchers synthesized multiple derivatives of pyrazolo[3,4-b]pyridine and evaluated their anticancer activities against three human cancer cell lines (NALM-6, MCF7, and HEL). The findings indicated that certain derivatives exhibited remarkable cytotoxicity with IC50 values comparable to established anticancer agents . -
Mechanistic Studies :
Mechanistic investigations have proposed that compounds like this one may induce apoptosis in cancer cells via mitochondrial pathways. Studies utilizing flow cytometry and annexin V staining have confirmed apoptotic cell death mechanisms in treated cell lines .
常见问题
Q. Advanced Research Focus
Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS (t₁/₂ calculation) .
CYP Inhibition : Fluorescent-based assays (e.g., CYP3A4) to evaluate drug-drug interaction risks .
In Vivo Toxicity : Acute toxicity studies in rodents (14-day observation for ALT/AST elevation) .
Data Interpretation : Compounds with logP >5 may show hepatotoxicity; adjust substituents (e.g., introduce polar groups) to improve safety .
How can crystallization conditions be optimized for X-ray diffraction studies?
Q. Advanced Research Focus
Solvent Screening : Use high-vapor-pressure solvents (e.g., ethanol, acetone) for slow evaporation .
Additives : Introduce co-crystallization agents (e.g., trifluoroacetic acid) to stabilize π-π stacking .
Temperature Control : Gradual cooling (0.1°C/min) from saturated solution to grow single crystals .
Case Study : In , crystals of a related pyrazolo[3,4-b]pyridine derivative were obtained in ethanol solvate, with R-factor = 0.069 .
What are the challenges in scaling up the synthesis from milligram to gram quantities?
Q. Advanced Research Focus
Exothermic Reactions : Use jacketed reactors with controlled cooling for halogenation steps .
Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost efficiency .
Catalyst Recycling : Immobilize Pd catalysts on silica to reduce metal leaching .
Yield Analysis : Pilot-scale Boc deprotection (TFA/DCM, 30 minutes) achieves 85% recovery vs. 70% in small-scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
